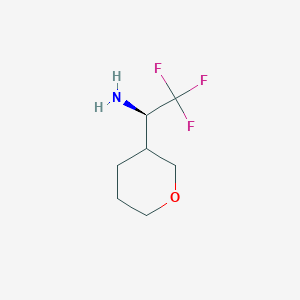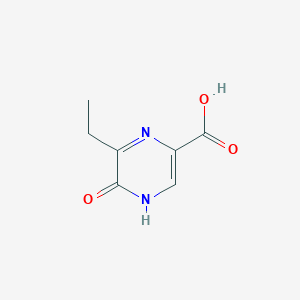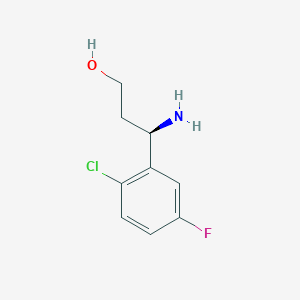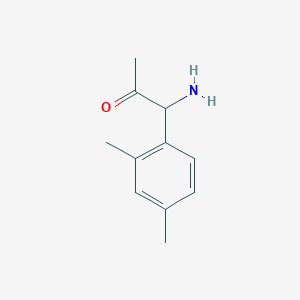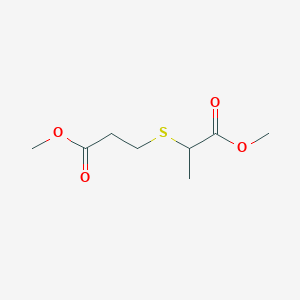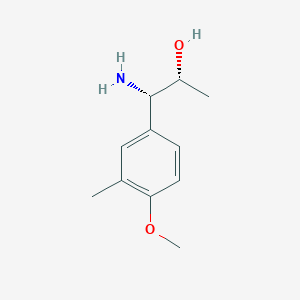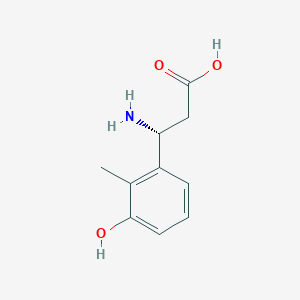
(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the amino group yields an amine.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-Hydroxy-2-methylbenzoic acid
- 3-Amino-2-methylbenzoic acid
- 3-Hydroxy-2-methylpropanoic acid
Uniqueness
What sets (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid apart from these similar compounds is the presence of both the amino and hydroxy groups on the same phenyl ring. This unique combination of functional groups allows for a wider range of chemical reactions and interactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-7(3-2-4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
WPNRMXBILKKMEW-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1O)[C@@H](CC(=O)O)N |
Kanonische SMILES |
CC1=C(C=CC=C1O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





